molecular formula C14H13ClFN5O B11414416 2-[(2-Chloro-6-fluorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

2-[(2-Chloro-6-fluorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11414416
M. Wt: 321.74 g/mol
InChI Key: IEJHOFNZTCYLKG-UHFFFAOYSA-N
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Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazolopyrimidine core, which is a fused heterocyclic system, and is substituted with a chlorofluorophenyl group and a dimethylamino group. Its distinct structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring system.

    Introduction of the Chlorofluorophenyl Group: This is achieved through a nucleophilic substitution reaction where a chlorofluorobenzyl halide reacts with the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceutical Research: This compound is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biological pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to its triazolopyrimidine core, which is not commonly found in other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H13ClFN5O

Molecular Weight

321.74 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylamino]-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C14H13ClFN5O/c1-7-8(2)18-14-19-13(20-21(14)12(7)22)17-6-9-10(15)4-3-5-11(9)16/h3-5H,6H2,1-2H3,(H2,17,18,19,20)

InChI Key

IEJHOFNZTCYLKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NCC3=C(C=CC=C3Cl)F)C

Origin of Product

United States

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